molecular formula C8H7N3O2 B1444770 Methyl imidazo[1,2-B]pyridazine-6-carboxylate CAS No. 1234616-21-7

Methyl imidazo[1,2-B]pyridazine-6-carboxylate

Cat. No.: B1444770
CAS No.: 1234616-21-7
M. Wt: 177.16 g/mol
InChI Key: MMNCMZRUTZBGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl imidazo[1,2-b]pyridazine-6-carboxylate (CAS: 1234616-21-7) is a heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . It features an imidazo[1,2-b]pyridazine core substituted with a methyl ester group at the 6-position. The compound is commercially available with a purity of 95–98.95% and is utilized in medicinal chemistry for the synthesis of derivatives targeting biological receptors such as VEGFR2 and β-amyloid plaques . Its structural versatility enables modifications at the 2- and 6-positions, making it a key intermediate in drug discovery .

Properties

IUPAC Name

methyl imidazo[1,2-b]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-7-9-4-5-11(7)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNCMZRUTZBGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236451
Record name Imidazo[1,2-b]pyridazine-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-21-7
Record name Imidazo[1,2-b]pyridazine-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-b]pyridazine-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl imidazo[1,2-b]pyridazine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Synthetic Strategy: Formation of the Imidazo[1,2-b]pyridazine Backbone

The key step in the synthesis of methyl imidazo[1,2-b]pyridazine-6-carboxylate is the formation of the bicyclic imidazo[1,2-b]pyridazine ring system. This is typically achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions.

  • Reaction Conditions: Sodium bicarbonate is commonly employed as the mild base to facilitate the condensation.
  • Rationale for Halogen Substitution: The introduction of a halogen atom (e.g., chlorine) at the 6-position of the pyridazine ring is critical. It reduces the nucleophilicity of the ring nitrogen adjacent to the amino group, directing alkylation preferentially to the desired nitrogen and thus promoting efficient cyclization to the imidazo[1,2-b]pyridazine ring.
  • Outcome: This approach yields the bicyclic imidazo[1,2-b]pyridazine core in good yields, setting the stage for further functionalization at the 6-position.

Introduction of the Methyl Ester Group at the 6-Position

After forming the imidazo[1,2-b]pyridazine core, the methyl ester group at the 6-position can be introduced or modified through various methods:

  • Direct Esterification: When the 6-position bears a carboxylic acid or a suitable precursor, methylation can be performed using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃), converting the acid or its derivative into the methyl ester.
  • Substitution Reactions: In cases where the 6-position contains a halogen (e.g., chloro), nucleophilic substitution with methoxide ions can replace the halogen with a methoxy group, which can then be converted to the ester functionality under appropriate conditions.
  • Selective Methylation: Monomethylation of amino groups adjacent to the core ring can be achieved using paraformaldehyde and sodium methoxide, followed by reduction with sodium borohydride (NaBH₄), although care must be taken to avoid overmethylation or unwanted substitution at the 6-position.

Representative Synthetic Route Summary

Step Reactants Conditions Outcome
1 α-Bromoketone + 3-amino-6-halopyridazine Sodium bicarbonate, mild base, room temperature Formation of imidazo[1,2-b]pyridazine core
2 Imidazo[1,2-b]pyridazine intermediate + Methyl iodide (MeI) K₂CO₃, organic solvent (e.g., DMF), room temperature Methylation at 6-position to form methyl ester
3 Optional: Reduction or selective methylation NaBH₄, paraformaldehyde, sodium methoxide Monomethylation of amino substituents if present

Alternative Preparation Approaches and Industrial Considerations

  • Cyclization Variants: Alternative cyclization strategies may involve different α-haloketone derivatives or substituted aminopyridazines to introduce diverse substituents on the imidazo[1,2-b]pyridazine scaffold.
  • Scale-Up and Process Optimization: Industrial synthesis may utilize continuous flow reactors to improve reaction control, yield, and purity. Green chemistry principles such as solvent replacement and waste minimization are increasingly integrated.
  • Purification: Standard purification methods include recrystallization and chromatographic techniques to achieve high purity suitable for biological evaluation.

Analytical and Characterization Techniques

To confirm the structure and purity of this compound, the following methods are employed:

Technique Purpose Typical Data
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural confirmation, especially ring protons and methyl ester signals Characteristic chemical shifts for imidazo and pyridazine protons; methyl ester singlet around δ 3.5-4.0 ppm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C₁₀H₈N₄O₂ (molecular weight ~196 g/mol for parent compound)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity ≥95% for biological studies
Infrared Spectroscopy (IR) Functional group identification Ester carbonyl stretch near 1730 cm⁻¹

Research Findings and Notes

  • The halogen substitution strategy at the 6-position of the pyridazine ring is pivotal for successful cyclization and selective functionalization.
  • Methylation reactions require careful control to avoid side reactions such as overmethylation or unintended substitution of halogens by methoxy groups under basic conditions.
  • The synthetic approach allows for structural diversification at the 2- and 6-positions, enabling the exploration of structure-activity relationships in medicinal chemistry applications.
  • The compound’s preparation methods have been validated in various research studies focusing on derivatives as imaging agents and potential therapeutics.

Summary Table of Preparation Methods

Preparation Aspect Description Key Considerations
Core Formation Condensation of α-bromoketone with 3-amino-6-halopyridazine Halogen substitution critical for regioselectivity
Ester Introduction Methylation using MeI/K₂CO₃ or nucleophilic substitution Control to avoid side reactions
Reaction Conditions Mild base (NaHCO₃), room temperature, organic solvents Optimization for yield and purity
Industrial Scale Continuous flow reactors, green chemistry Scalability and sustainability
Characterization NMR, MS, HPLC, IR Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[1,2-B]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
One of the prominent applications of methyl imidazo[1,2-b]pyridazine-6-carboxylate is in the development of antibacterial agents. Research has shown that derivatives of this compound exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, modifications to the imidazo[1,2-b]pyridazine structure have led to compounds that demonstrate high affinity for penicillin-binding proteins, crucial for bacterial cell wall synthesis. Notably, certain derivatives have shown IC50 values as low as 1.6 µg/ml against MRSA strains, indicating potent antibacterial properties .

Inhibition of Adaptor Associated Kinase 1
this compound is also recognized for its role as an inhibitor of adaptor associated kinase 1 (AAK1). AAK1 is implicated in various cellular processes including endocytosis and synaptic vesicle recycling. Research demonstrates that compounds based on this structure can inhibit AAK1 activity, which may have therapeutic implications for conditions such as Alzheimer's disease and chronic pain disorders . The ability to modulate AAK1 activity highlights its potential in treating neurodegenerative diseases by affecting pathways involved in neuronal signaling and plasticity.

Pharmacological Applications

Pain Management
Studies involving AAK1 knockout models suggest that inhibition of this kinase may lead to reduced pain responses. This finding opens avenues for developing new analgesics based on this compound derivatives. The modulation of pain pathways through AAK1 inhibition could provide a novel mechanism for pain management therapies .

Antifilarial Activity
While some derivatives of this compound have been evaluated for antifilarial activity, results indicate limited efficacy. Compounds synthesized did not show significant activity against filarial parasites, suggesting that while the compound has potential in other areas, its use in treating filarial infections may require further modification or exploration .

Summary Table of Applications

Application Details
Antibacterial Activity Effective against MRSA with IC50 values around 1.6 µg/ml
AAK1 Inhibition Potential treatment for Alzheimer's disease and chronic pain disorders
Pain Management Reduction in pain responses observed in AAK1 knockout models
Antifilarial Activity Limited effectiveness; further modifications needed

Mechanism of Action

The mechanism of action of Methyl imidazo[1,2-B]pyridazine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. For example, it may act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Substitutions at the 2- and 6-positions significantly influence biological activity. For example, the 6-methylthio group in 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine confers high Aβ plaque binding affinity (Ki = 11 nM), whereas ester groups (e.g., COOCH₃) are associated with kinase inhibition .
  • Halogenation : Bromo or chloro substituents (e.g., 3-Br in or 6-Cl in ) enhance electrophilicity, facilitating cross-coupling reactions in derivative synthesis.

β-Amyloid Plaque Binding Affinity

Imidazo[1,2-b]pyridazines with 6-position modifications exhibit varying binding affinities to synthetic Aβ1-40 aggregates :

Compound 6-Position Substituent Ki (nM) Selectivity for Aβ Plaques Reference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine SCH₃ 11.0 High
This compound COOCH₃ >1000 Low
6-Phenoxyimidazo[1,2-b]pyridazine derivatives OPh 50–200 Moderate

Insight : The 6-methylthio group enhances hydrophobic interactions with Aβ plaques, while ester groups (COOCH₃) reduce binding potency .

Kinase Inhibition and Selectivity

Imidazo[1,2-b]pyridazine carboxylates demonstrate variable activity against VEGFR2 and related kinases :

Compound IC₅₀ for VEGFR2 (nM) Selectivity (vs. PDGFRα, FGFR1) Reference
Methyl 3-(imidazo[1,2-b]pyridazin-6-yloxy)benzoate 120 10–50× less active
3-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-[3-(trifluoromethyl)phenyl]benzamide 45 20× selective over PDGFRα

Insight : Amide derivatives (e.g., benzamide in ) show improved kinase selectivity compared to ester derivatives, likely due to enhanced hydrogen-bonding interactions.

Biological Activity

Methyl imidazo[1,2-B]pyridazine-6-carboxylate (MIPC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive review of the biological activity of MIPC, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Overview of this compound

MIPC is characterized by its unique bicyclic structure, which is conducive to various chemical transformations. The compound is synthesized through cyclization reactions involving 2-aminopyridazine and methyl chloroformate, typically under basic conditions. This compound has been investigated for its bioactive properties, including antimicrobial and anticancer activities, making it a promising candidate in drug development .

The biological activity of MIPC is primarily attributed to its ability to interact with specific molecular targets within cells. It has been identified as a potential inhibitor of several kinases, which play crucial roles in cell signaling pathways associated with proliferation and survival. Notably, MIPC has demonstrated inhibitory effects on:

  • BCL-ABL Kinase : Involved in chronic myeloid leukemia.
  • VEGF Receptor 2 Kinase : Plays a role in angiogenesis.
  • mTOR : A key regulator of cell growth and metabolism .

These interactions can lead to altered cellular functions, providing a basis for its anticancer properties.

Anticancer Properties

MIPC's anticancer potential has been evaluated through various in vitro studies. For instance, it has shown significant cytotoxic effects against multiple cancer cell lines:

Cell Line IC50 (µM) Study Reference
MCF-7 (breast)3.79
NCI-H460 (lung)12.50
SF-268 (brain)42.30

The structure-activity relationship (SAR) studies indicate that modifications at the 6-position significantly influence the binding affinity and cytotoxicity of MIPC derivatives.

Antimicrobial Activity

Research indicates that MIPC exhibits antimicrobial properties against various pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

MIPC shares structural similarities with other imidazo[1,2-B]pyridazine derivatives, which also exhibit significant biological activities. A comparison highlights:

Compound Activity Notable Findings
Imidazo[1,2-a]pyridineAntimicrobial & AnticancerBroad spectrum efficacy against various cancer types
Imidazo[1,2-a]pyrazineSignificant biological activityUsed in drug development for similar therapeutic areas
Pyridazine derivativesPharmacological propertiesExplored for their potential in treating metabolic disorders .

Case Studies and Research Findings

Numerous studies have explored the biological implications of MIPC:

  • In Vitro Evaluation Against Amyloid Plaques : A series of imidazo[1,2-B]pyridazine derivatives were synthesized and tested for binding affinities to amyloid plaques associated with Alzheimer's disease. One derivative showed a Ki value of 11.0 nM, suggesting potential utility as a radiotracer for imaging .
  • Selective Haspin Inhibition : Recent research focused on designing disubstituted MIPC derivatives as selective Haspin inhibitors. These compounds displayed potent inhibitory activity (IC50 between 6 and 100 nM) and showed significant anti-proliferative effects against various human cancer cell lines .

Q & A

Q. What computational methods support the design of derivatives with improved pharmacological profiles?

  • Molecular docking and QSAR modeling predict interactions with targets like β-amyloid plaques or kinetoplastid enzymes. These tools guide substituent selection to optimize binding and pharmacokinetics .

Methodological Tables

Assay Type Model System Key Parameters Reference
AntileishmanialL. infantum axenic amastigotesEC50 via MTT assay, 72h incubation
CytotoxicityHepG2 cellsCC50 determination using MTT and DMSO controls
AntitrypanosomalT. b. brucei trypomastigotesEC50 via Alamar Blue assay, 48h incubation
Synthetic Method Catalyst Key Advantages
CondensationNoneSimplicity, no metal contamination
Cross-couplingCu/Pd catalystsHigh selectivity, functional group tolerance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl imidazo[1,2-B]pyridazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl imidazo[1,2-B]pyridazine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.